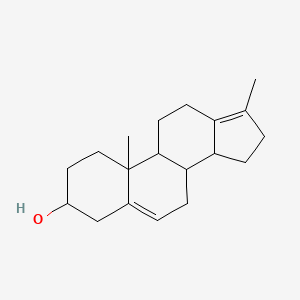
17-Methyl-18-norandrosta-5,13(17)-dien-3beta-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Methyl-18-norandrosta-5,13(17)-dien-3beta-ol is a synthetic steroidal compound. It is known for its unique structure, which includes a methyl group at the 17th position and a double bond between the 5th and 13th carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Methyl-18-norandrosta-5,13(17)-dien-3beta-ol typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:
Hydrogenation: Reduction of the precursor to introduce the necessary hydrogen atoms.
Alkylation: Introduction of the methyl group at the 17th position.
Dehydrogenation: Formation of the double bond between the 5th and 13th carbon atoms.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using catalysts like palladium or platinum to facilitate hydrogenation.
Controlled Alkylation: Employing specific alkylating agents under controlled temperature and pressure.
Purification: Techniques like recrystallization and chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated steroids.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as a therapeutic agent in hormone replacement therapy and treatment of certain endocrine disorders.
Biology: Used in research to understand steroid hormone action and metabolism.
Mechanism of Action
The compound exerts its effects by interacting with steroid hormone receptors in the body. It binds to these receptors, modulating the expression of specific genes and influencing various physiological processes. The molecular targets include androgen and estrogen receptors, and the pathways involved are related to hormone signaling and regulation .
Comparison with Similar Compounds
- 17-Methyl-19-norandrosta-4,13-dien-3beta-ol
- 17-Methyl-18-norandrosta-5,14-dien-3beta-ol
Comparison:
- 17-Methyl-18-norandrosta-5,13(17)-dien-3beta-ol is unique due to the specific positioning of the double bond and the methyl group, which can influence its biological activity and receptor binding affinity.
- 17-Methyl-19-norandrosta-4,13-dien-3beta-ol has a different double bond position, which may alter its chemical reactivity and biological effects.
- 17-Methyl-18-norandrosta-5,14-dien-3beta-ol has a different double bond position, potentially affecting its stability and interaction with biological targets .
Properties
Molecular Formula |
C19H28O |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
10,17-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C19H28O/c1-12-3-5-16-15(12)7-8-18-17(16)6-4-13-11-14(20)9-10-19(13,18)2/h4,14,16-18,20H,3,5-11H2,1-2H3 |
InChI Key |
LKAHABNYAXCQQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC3C(C2CC1)CC=C4C3(CCC(C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


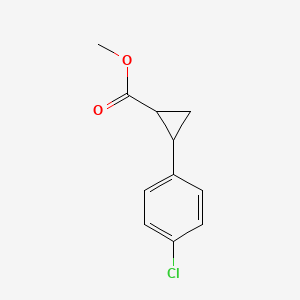
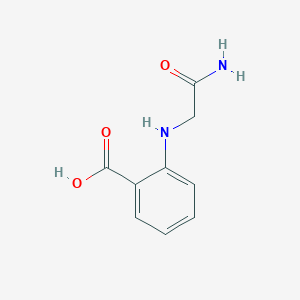
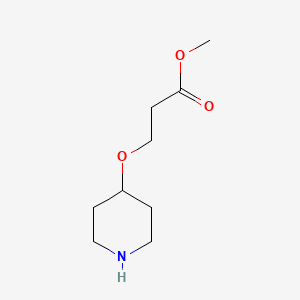
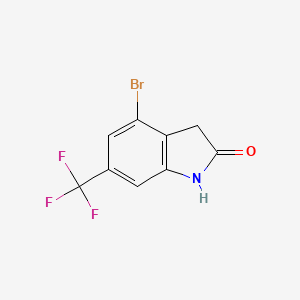
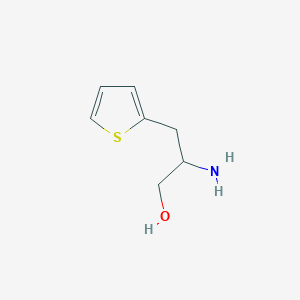
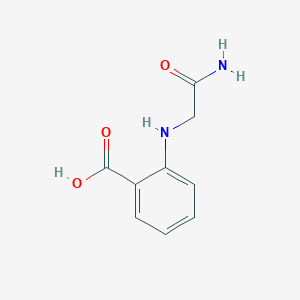
![n-[(3,4-Dimethoxyphenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12284624.png)
![1,5,7,11-Tetraoxaspiro[5.5]undecane](/img/structure/B12284634.png)
![(R)-Phenyl3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside](/img/structure/B12284635.png)
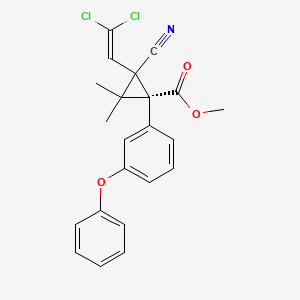
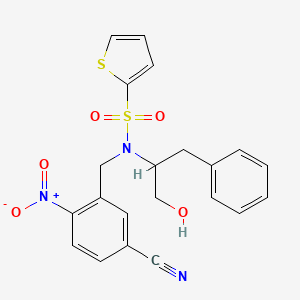
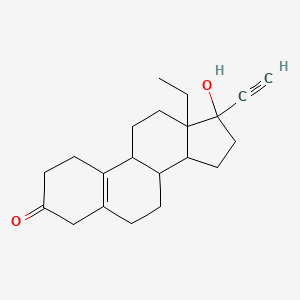
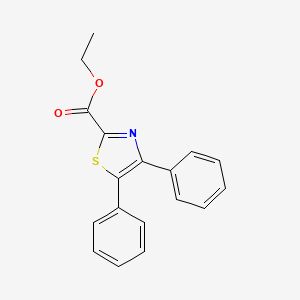
![1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester](/img/structure/B12284671.png)
